4-Hydroxy-4-phenylbutan-2-one

Descripción general

Descripción

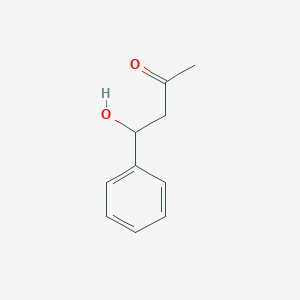

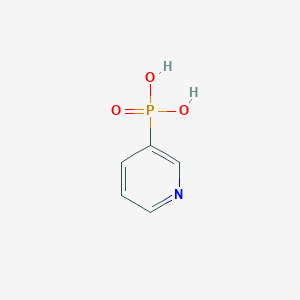

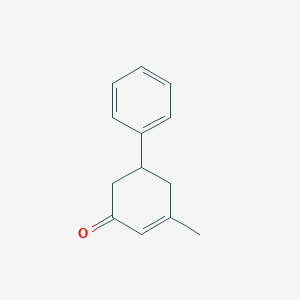

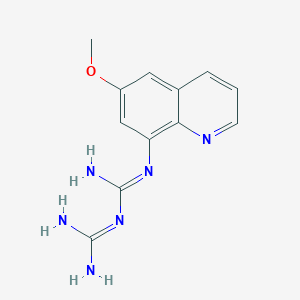

4-Hydroxy-4-phenylbutan-2-one, also known as Frambinone , is a ketone that is 4-phenylbutan-2-one in which the phenyl ring is substituted at position 4 by a hydroxy group . It is found in a variety of fruits including raspberries, blackberries, and cranberries, and is used in perfumery and cosmetics .

Synthesis Analysis

4-Hydroxy-4-phenylbutan-2-one is a β-unsaturated ketone that is used as a chemical intermediate in the synthesis of benzofuran derivatives . It can be synthesized by the catalysis of choline with hydrogen sulfate and aluminium or by dehydration of 2,5-diketones .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-4-phenylbutan-2-one is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .Physical And Chemical Properties Analysis

4-Hydroxy-4-phenylbutan-2-one is a solid substance . It is soluble in 95% ethanol, forming a clear to slightly hazy, colorless to faint yellow or tan solution . The melting point is 81-85 °C (lit.) .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Fragrance

4-Hydroxy-4-phenylbutan-2-one has been utilized in the enantioselective synthesis of fragrant compounds. One study focused on the synthesis of 3-hydroxy-4-phenylbutan-2-one, a related compound, using asymmetric epoxidation and hydrogenolysis, achieving high yields and enantiomeric excess (Liang et al., 2013). Another study involved the condensation of tetramethylenediethylenetetramine with derivatives of 4-phenylbutan-2-one, leading to fragrant 1,3-diazaadamantan-6-ones and 3,6-diazahomoadamantan-9-ones (Kuznetsov et al., 2015; Kuznetsov et al., 2014).

Antimycobacterial Activities

A study explored the antimycobacterial activities of derivatives of 4-hydroxy-4-phenylbutan-2-one, highlighting their potential in addressing tuberculosis (Moreth et al., 2014).

Electrochemical Synthesis

Electrochemical strategies have been employed for the synthesis of various compounds using 4-phenylbutan-2-one derivatives. This method offers advantages such as high product yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).

Asymmetric Hydrogenation

The direct asymmetric hydrogenation of related compounds to 4-hydroxy-4-phenylbutan-2-one was achieved using a ruthenium catalyst, providing a useful method for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010).

Screening of Inhibitors

4-Hydroxyphenylpyruvate dioxygenase inhibitors, related to 4-hydroxy-4-phenylbutan-2-one, have been screened using UV absorbance detection. This method is convenient for the initial screening of novel candidates for such inhibitors (Ikeda et al., 2010).

Biocatalysis and Synthesis of ACE Inhibitors

Biocatalytic processes involving 4-hydroxy-4-phenylbutan-2-one derivatives have been explored for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, an important chiral intermediate in ACE inhibitor production (Ni et al., 2013; Zhao Jin-mei, 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVVFSVVVHYLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448328 | |

| Record name | 2-Butanone, 4-hydroxy-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5381-93-1 | |

| Record name | 2-Butanone, 4-hydroxy-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)